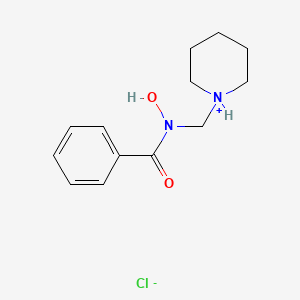
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is a platinum-based organometallic compound It is known for its unique chemical structure, which includes two platinum atoms bridged by two chlorine atoms and coordinated with tributylphosphine ligands
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum typically involves the reaction of chloroplatinic acid (H2PtCl6) with tributylphosphine (PBu3) in an organic solvent. The reaction proceeds as follows:
- Dissolve chloroplatinic acid in an organic solvent.
- Add tributylphosphine to the solution.
- Stir the mixture under controlled temperature and pressure conditions to facilitate the formation of the desired platinum complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product .
化学反応の分析
Types of Reactions
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The chlorine atoms and tributylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, halides, and other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions can result in a variety of platinum complexes with different ligands .
科学的研究の応用
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the synthesis of other platinum-based compounds and materials.
作用機序
The mechanism of action of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum involves its interaction with molecular targets, such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is believed to be responsible for its potential anticancer activity, as it can inhibit the replication of cancer cells .
類似化合物との比較
Similar Compounds
Di-mu-Chlorodichlorobis(triphenylphosphine)diplatinum: Similar structure but with triphenylphosphine ligands.
Di-mu-Chlorodichlorobis(triethylphosphine)diplatinum: Similar structure but with triethylphosphine ligands.
Di-mu-Chlorodichlorobis(trimethylphosphine)diplatinum: Similar structure but with trimethylphosphine ligands.
Uniqueness
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is unique due to its specific ligand environment provided by tributylphosphine. This ligand imparts distinct steric and electronic properties to the compound, influencing its reactivity and stability.
特性
CAS番号 |
15670-38-9 |
|---|---|
分子式 |
C24H54Cl4P2Pt2 |
分子量 |
936.6 g/mol |
IUPAC名 |
platinum(2+);tributylphosphane;tetrachloride |
InChI |
InChI=1S/2C12H27P.4ClH.2Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;;;;/h2*4-12H2,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChIキー |
CIPOXPZRCIGEQO-UHFFFAOYSA-J |
正規SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)

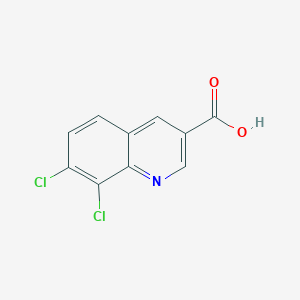
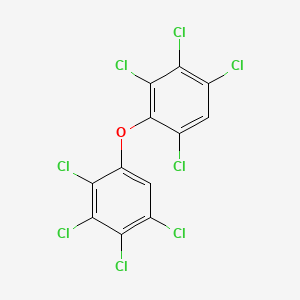
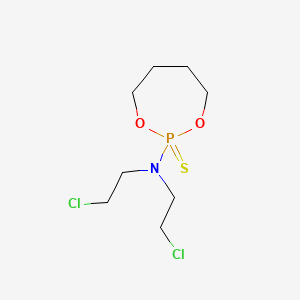
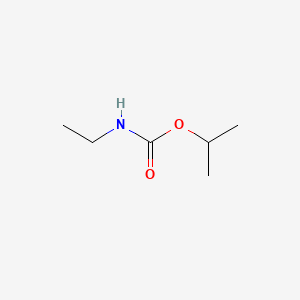
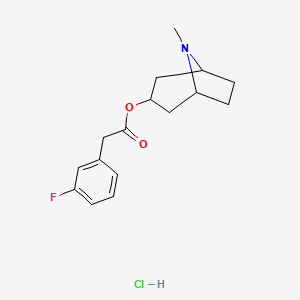
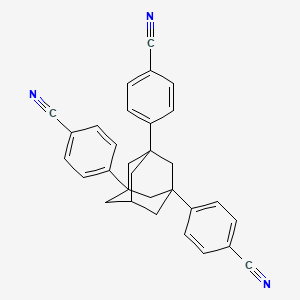

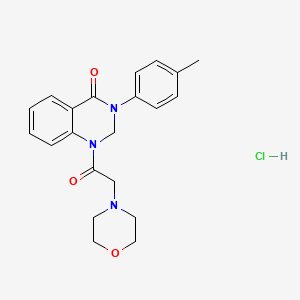
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
